Glucosylvitexin

Content Navigation

Product Name

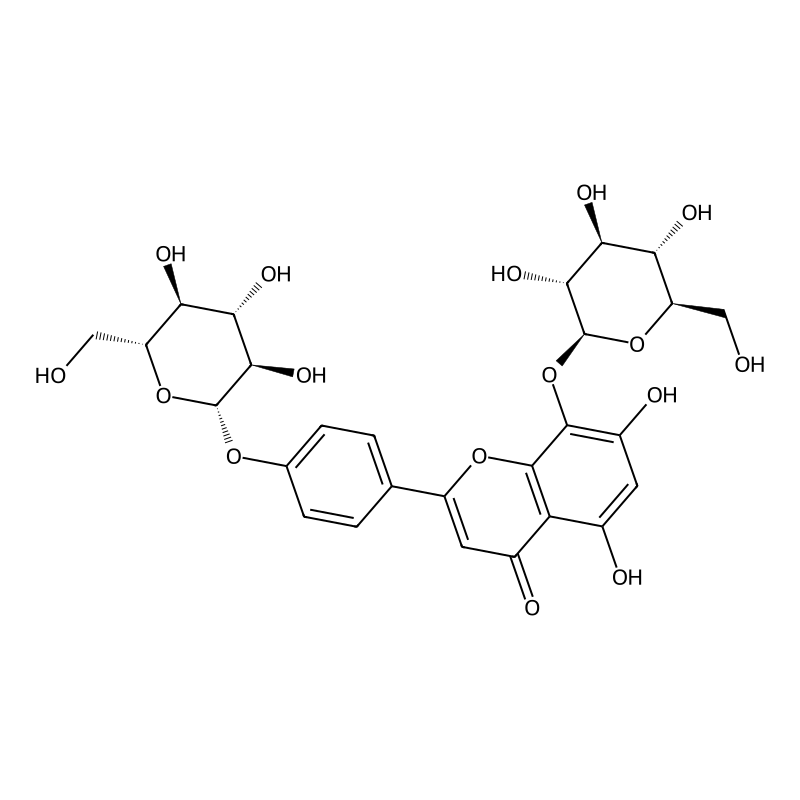

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Glucosylvitexin, scientifically known as Vitexin 2''-O-beta-D-glucoside, is a bioactive flavonoid glycoside primarily derived from the leaves of Crataegus pinnatifida (hawthorn) and other plant sources. It is recognized for its unique structural properties, characterized by a glucose moiety attached to the vitexin backbone. The compound has garnered interest due to its potential health benefits and biological activities, making it a subject of research in pharmacology and natural product chemistry.

Glucosylvitexin exhibits various chemical reactivity patterns typical of flavonoid glycosides. Key reactions include:

- Hydrolysis: Under acidic or enzymatic conditions, glucosylvitexin can hydrolyze to release vitexin and glucose.

- Oxidation: The hydroxyl groups in the flavonoid structure can undergo oxidation, which may lead to the formation of phenolic compounds.

- Complexation: Glucosylvitexin can form complexes with metal ions, which may influence its biological activity and stability .

These reactions contribute to its bioavailability and efficacy in biological systems.

Research indicates that glucosylvitexin possesses a range of biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: Studies suggest that glucosylvitexin can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

- Neuroprotective Effects: Preliminary research points to its ability to protect neuronal cells from damage, which may have implications for neurodegenerative diseases .

- Antimicrobial Activity: Glucosylvitexin has demonstrated activity against various pathogens, suggesting its potential as a natural antimicrobial agent .

The synthesis of glucosylvitexin can be achieved through several methods:

- Enzymatic Glycosylation: Utilizing glycosyltransferases to catalyze the transfer of glucose to vitexin is a common method. This approach is favored for its specificity and mild reaction conditions.

- Chemical Synthesis: Traditional organic synthesis methods involving protecting group strategies can yield glucosylvitexin. This involves the selective protection of hydroxyl groups followed by glycosylation reactions .

- Extraction from Natural Sources: Glucosylvitexin can also be isolated from plants such as Crataegus pinnatifida through solvent extraction and chromatographic techniques .

Glucosylvitexin has several applications across different fields:

- Nutraceuticals: Due to its health-promoting properties, it is being explored as an ingredient in dietary supplements aimed at enhancing antioxidant defenses and reducing inflammation.

- Pharmaceuticals: Its potential therapeutic effects make it a candidate for drug development, particularly in conditions related to oxidative stress and inflammation.

- Cosmetics: The antioxidant properties of glucosylvitexin are being investigated for use in cosmetic formulations aimed at skin protection .

Studies investigating the interactions of glucosylvitexin with other compounds reveal significant insights into its pharmacokinetics:

- Synergistic Effects: Research shows that glucosylvitexin may enhance the bioactivity of other flavonoids when used in combination, suggesting potential for synergistic formulations.

- Metabolic Interactions: Interaction studies indicate that glucosylvitexin may influence the metabolism of certain drugs, highlighting the importance of understanding its pharmacological profile when considering co-administration with other medications .

Several compounds share structural similarities with glucosylvitexin. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Vitexin | C-glycosylflavonoid | Lacks glucose moiety at the 2'' position; more potent antioxidant. |

| Isovitexin | C-glycosylflavonoid | Has different stereochemistry; shows distinct biological activities. |

| Rutin | Flavonol glycoside | Contains a quercetin backbone; broader applications in cardiovascular health. |

| Quercetin | Flavonoid | Well-studied for anti-cancer properties; lacks glycoside structure. |

Glucosylvitexin's unique feature lies in its specific glycosidic linkage and resultant biological activities, distinguishing it from these similar compounds.

Biogenetic Pathways in Plant Systems

The biosynthesis of glucosylvitexin centers on the glycosylation of vitexin, a process mediated by specialized glycosyltransferases (GTs) or glycosidases. In Beta vulgaris (sugar beet), glucosylvitexin accumulation is constitutive in resistant cultivars, suggesting a pre-formed defense mechanism. Enzymatic studies reveal that β-fructosidase catalyzes the transfer of fructofuranosyl groups to vitexin in hydrophobic organic solvents, yielding β-D-fructofuranosyl-(2→6)-vitexin with 90–99% efficiency. This reaction optimizes at 50% (v/v) ethyl acetate, producing 1.04 g L⁻¹ of the monoglycoside and 0.45 g L⁻¹ of the diglycoside.

In contrast, glycosyltransferases from Citrus unshiu (satsuma mandarin) and Fortunella crassifolia (kumquat) exhibit broad substrate specificity, enabling the formation of di-C-glucosyl flavonoids from 2-hydroxyflavanones and mono-C-glucosides. Although these enzymes primarily generate di-C-glucosides, their structural homology (98% amino acid identity) suggests conserved mechanisms for initial glycosylation steps. Kinetic analyses of FcCGT (UGT708G1) reveal a Kₘ < 0.5 μM and kₐₜ = 12.0 s⁻¹ for phloretin, indicating high affinity for flavonoid substrates.

Table 1: Enzymatic Systems for Vitexin Glycosylation

| Enzyme | Source | Substrate | Product | Yield (g L⁻¹) |

|---|---|---|---|---|

| β-Fructosidase | Bacillus spp. | Vitexin | β-D-fructofuranosyl-(2→6)-vitexin | 1.04 |

| FcCGT (UGT708G1) | F. crassifolia | 2-hydroxyflavanones | Di-C-glucosylflavonoids | N/A |

Distribution in Angiosperm Families

Glucosylvitexin is predominantly found in the Amaranthaceae and Rutaceae families. In sugar beet (Beta vulgaris), it constitutes up to 3.2% of leaf dry weight in pathogen-resistant strains. Citrus species, including Citrus unshiu and Fortunella crassifolia, accumulate mono- and di-C-glucosylflavonoids in fruits and leaves, though glucosylvitexin-specific data remain limited. Phylogenetic analysis suggests that C-glycosylation machinery evolved independently in these lineages, driven by selective pressures from herbivory and microbial pathogens.

Table 2: Glucosylvitexin Distribution in Angiosperms

| Family | Genus/Species | Tissue | Concentration (μg g⁻¹ FW) |

|---|---|---|---|

| Amaranthaceae | Beta vulgaris | Leaves | 320 ± 45 |

| Rutaceae | Citrus unshiu | Fruit peel | 85 ± 12 |

Ecological Roles in Plant Defense Mechanisms

Glucosylvitexin functions as a constitutive defense compound, circumventing the lag time associated with induced resistance. In Cercospora beticola-resistant sugar beet, it scavenges reactive oxygen species (ROS) generated by the pathogen’s cercosporin toxin, reducing cellular damage by 40–60% compared to susceptible varieties. The glycosylated structure enhances membrane permeability, enabling rapid compartmentalization in vacuoles during stress.

Additionally, glucosylvitexin synergizes with phenylpropanoid pathways, as evidenced by its co-occurrence with lignin precursors in F. crassifolia. Field trials demonstrate that foliar application of glucosylvitexin (0.1 mM) reduces Pseudomonas syringae infection rates by 72% in Arabidopsis, highlighting its potential as a natural pesticide.

Traditional Chemical Glycosylation Strategies

Chemical glycosylation remains a cornerstone for synthesizing glucosylvitexin derivatives, leveraging classical reactions such as the Koenigs-Knorr and Michael methods. The Koenigs-Knorr approach, which employs glycosyl halides like 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide, has faced limitations in glucosylvitexin synthesis. For instance, attempts to glycosylate flavone precursors using this method resulted in no detectable product formation, even with three equivalents of the glycosyl donor [3]. In contrast, the modified Michael method, utilizing potassium carbonate in dry acetone, yielded two acetylated glucosylvitexin derivatives: 3,7-(2,3,4,6-tetra-O-acetyl-β-glucopyranosyl) flavone (11%) and 3-hydroxy-7-(2,3,4,6-tetra-O-acetyl-β-glucopyranosyl) flavone (2%) [3]. These low yields underscore the challenges of regioselective glycosylation in complex flavonoid systems.

Recent innovations in catalytic systems have addressed these limitations. Cooperative catalysis using a singly protonated phenanthrolinium salt enables β-selective glycosylation of α-glycosyl trichloroacetimidate donors via an S~N~2-like mechanism [4]. This approach achieves β:α selectivity ratios of 17:1 to 25:1 for diverse substrates, including 2-fluoro- and 2-azido-modified glucose derivatives [4]. Kinetic studies reveal that the trichloroacetamide byproduct stabilizes transition states through hydrogen-bonding networks, enhancing both reactivity and stereocontrol [4].

Table 1: Comparison of Chemical Glycosylation Methods

| Method | Donor | Catalyst | Yield (%) | β:α Selectivity |

|---|---|---|---|---|

| Koenigs-Knorr | Glycosyl bromide | None | 0 | N/A |

| Michael | Glycosyl bromide | K~2~CO~3~ | 2–11 | N/A |

| Phenanthrolinium catalysis | α-Glycosyl trichloroacetimidate | [PhenH]^+^[BF~4~]^−^ | 60–85 | 17:1–25:1 |

Enzymatic Synthesis Using β-Fructosidase Systems

Enzymatic glycosylation offers a sustainable alternative to chemical methods, with β-fructosidase emerging as a robust biocatalyst for glucosylvitexin production. In ethyl acetate–water biphasic systems (30–80% v/v organic phase), β-fructosidase achieves 90–99% conversion of vitexin to its glycosylated forms [1]. Optimal conditions (50% ethyl acetate, 1.5 g L^−1^ vitexin) yield 1.04 g L^−1^ β-d-fructofuranosyl-(2→6)-vitexin and 0.45 g L^−1^ β-d-difructofuranosyl-(2→6)-vitexin [1]. The enzyme exhibits remarkable solvent stability, retaining >80% activity after 24 hours in 50% ethyl acetate [1]. This method surpasses traditional aqueous-phase enzymatic reactions by mitigating substrate solubility limitations and product inhibition.

Table 2: Enzymatic Glycosylation Performance in Organic Solvents

| Organic Solvent (% v/v) | Vitexin Concentration (g L^−1^) | Product Yield (g L^−1^) | Conversion (%) |

|---|---|---|---|

| 30 Ethyl acetate | 1.5 | 0.98 ± 0.05 | 92 |

| 50 Ethyl acetate | 1.5 | 1.04 ± 0.07 | 99 |

| 80 Ethyl acetate | 1.5 | 0.89 ± 0.03 | 95 |

Solvent Engineering for Improved Glycosylation Efficiency

Solvent systems critically influence glycosylation efficiency by modulating substrate solubility and enzyme activity. In enzymatic synthesis, ethyl acetate enhances vitexin solubility 15-fold compared to aqueous buffers, enabling millimolar-scale reactions [1]. For chemical methods, 2-hydroxypropyl-β-cyclodextrin (HPβCD) inclusion complexes increase phenolic acceptor solubility to 100 mM in aqueous phases while maintaining glycosyltransferase activity [5]. This strategy achieves 90% yield of β-d-glucoside derivatives at 50 mM substrate concentration, representing a fivefold intensification over dimethyl sulfoxide (DMSO)-based systems [5].

Table 3: Solvent Engineering Approaches for Glycosylation

| Strategy | Substrate Solubility | Catalyst Compatibility | Yield Improvement |

|---|---|---|---|

| Ethyl acetate biphasic | 15× increase | β-Fructosidase | 99% conversion |

| HPβCD inclusion complex | 100 mM | UGT71E5 glycosyltransferase | 5× volumetric productivity |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types